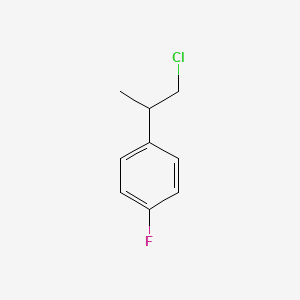
1-(1-Chloropropan-2-yl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloropropan-2-yl)-4-fluorobenzene is an organic compound with the molecular formula C9H10ClF It is a derivative of benzene, where a chlorine atom is attached to the second carbon of a propyl group, and a fluorine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Chloropropan-2-yl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluorobenzyl chloride with isopropyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Chloropropan-2-yl)-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and primary amines in solvents like ethanol or DMF.
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Products like 1-(1-hydroxypropan-2-yl)-4-fluorobenzene.
Electrophilic Aromatic Substitution: Products like 1-(1-chloropropan-2-yl)-2,4-difluorobenzene.
Oxidation and Reduction: Products like 1-(1-chloropropan-2-yl)-4-fluorobenzyl alcohol.
Scientific Research Applications
1-(1-Chloropropan-2-yl)-4-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(1-Chloropropan-2-yl)-4-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The presence of chlorine and fluorine atoms can influence its binding affinity and selectivity towards target molecules.
Comparison with Similar Compounds
1-(1-Chloropropan-2-yl)benzene: Lacks the fluorine atom, leading to different chemical properties and reactivity.
1-(1-Chloropropan-2-yl)-2-fluorobenzene: The fluorine atom is positioned differently, affecting its electronic distribution and reactivity.
1-(1-Chloropropan-2-yl)-3-fluorobenzene: Another positional isomer with distinct chemical behavior.
Uniqueness: 1-(1-Chloropropan-2-yl)-4-fluorobenzene is unique due to the specific positioning of the chlorine and fluorine atoms, which imparts distinct electronic and steric effects
Properties
Molecular Formula |
C9H10ClF |
|---|---|
Molecular Weight |
172.63 g/mol |
IUPAC Name |
1-(1-chloropropan-2-yl)-4-fluorobenzene |
InChI |
InChI=1S/C9H10ClF/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
JEPCEUCSFXJZSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


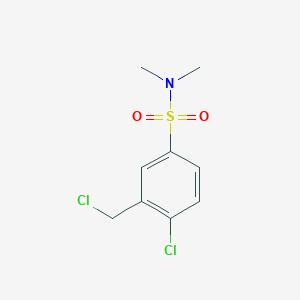
![Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13202544.png)
![7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13202548.png)
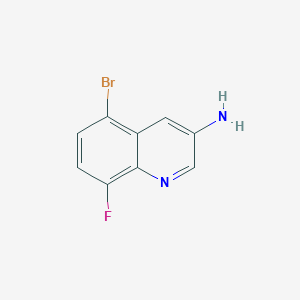
![Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13202561.png)
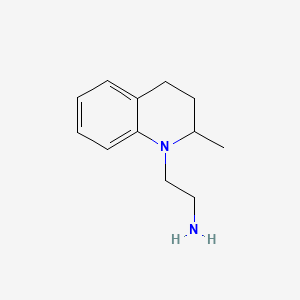
![4-[(Methylamino)methyl]-2-nitrophenol](/img/structure/B13202566.png)
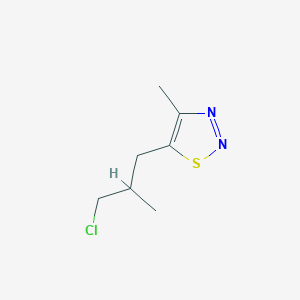



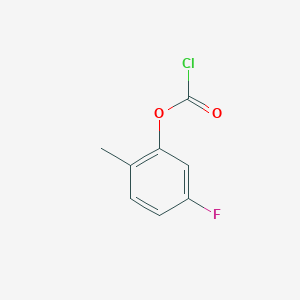
![1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carbaldehyde](/img/structure/B13202603.png)
![3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13202606.png)
